molecular formula C11H15NO B6234167 [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol CAS No. 663956-51-2

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol

Cat. No.: B6234167
CAS No.: 663956-51-2
M. Wt: 177.2
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Description

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol is an organic compound that features a unique structure combining an indane backbone with an aminomethyl and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which undergoes a series of reactions to introduce the aminomethyl and hydroxymethyl groups.

    Aminomethylation: Indanone is reacted with formaldehyde and ammonia or an amine under acidic conditions to introduce the aminomethyl group.

    Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of fully saturated indane derivatives.

    Substitution: Formation of substituted indane derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure is similar to that of certain bioactive molecules, making it a valuable starting material for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Indanone: The starting material for the synthesis of [2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol.

    Indane: A fully saturated derivative of indanone.

    2-(aminomethyl)indane: A compound with a similar structure but lacking the hydroxymethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of both aminomethyl and hydroxymethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

663956-51-2

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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